N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide, also known as NAC, is a compound with a wide range of applications in scientific research. NAC is a derivative of the amino acid cysteine, and is most commonly used as a dietary supplement. It has been studied extensively for its potential to reduce oxidative stress, and its ability to interact with various biochemical pathways. NAC is also used in laboratory experiments due to its ability to act as an antioxidant, as well as its ability to modify the activity of certain enzymes.
Scientific Research Applications
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of its nitro derivative showed high activity, selectivity, and stability, achieving 99.3% selectivity (Zhang Qun-feng, 2008).
Intermediate in Chemical Synthesis
4-Choloro-2-hydroxyacetophenone, synthesized from 3-aminophenol, involves steps including acetylation and methylation. N-(4-acetyl-3-hydroxyphenyl)acetamide, a related compound, is formed in this process (Teng Da-wei, 2011).
Hydrogen Bond Studies
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-acetamides show the importance of intramolecular hydrogen bonding. These studies are crucial for understanding the electronic behavior and molecular structure of related compounds (T. Romero & Angela Margarita, 2008).
Potential in Anticancer and Anti-Inflammatory Research
2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer and anti-inflammatory agents. Compounds with halogens on the aromatic ring exhibited notable activity, suggesting their therapeutic potential (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Insecticidal Applications
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results, highlighting their potential as insecticides (Kaiwan O. Rashid et al., 2021).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, demonstrates the significance of chemoselective acetylation in drug development (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBKNRHVROXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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